molecular formula C14H10BrFN2O2S B12954216 3-Bromo-6-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

3-Bromo-6-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12954216
M. Wt: 369.21 g/mol
InChI Key: CBBJCKARCNLWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine, fluorine, and a tosyl group attached to the pyrrolo[2,3-b]pyridine core. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactionsThe reaction conditions often involve the use of brominating and fluorinating agents under controlled temperatures and solvents to ensure selective substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to enhance yield and purity while minimizing reaction times and costs .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridine derivatives, which can be further explored for their biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
  • 6-Bromo-1H-pyrrolo[3,2-b]pyridine
  • Pyrrolopyrazine derivatives

Uniqueness

3-Bromo-6-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. The tosyl group also adds to its uniqueness by providing a site for further functionalization .

Properties

IUPAC Name

3-bromo-6-fluoro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-8-12(15)11-6-7-13(16)17-14(11)18/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBJCKARCNLWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.